4-(シアノメチル)ベンズアミド

概要

説明

4-(Cyanomethyl)benzamide is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of a cyanomethyl group attached to the benzamide structure. This compound is a white crystalline solid that is soluble in organic solvents and has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

科学的研究の応用

4-(Cyanomethyl)benzamide has a wide range of scientific research applications:

-

Chemistry: : It serves as a versatile precursor for synthesizing various heterocyclic compounds, which are important in the development of new materials and chemical processes.

-

Biology: : The compound is used in the study of enzyme-catalyzed reactions, particularly those involving nitrilase enzymes.

-

Medicine: : Potential therapeutic applications include the development of antihypertensive and antiarrhythmic agents, as well as antiviral and anticancer drugs.

-

Industry: : It is used in the production of specialty chemicals and as a building block in organic synthesis.

作用機序

Target of Action

It is a specialty product used for proteomics research

Mode of Action

It is known that benzamide derivatives can interact with various biological targets, leading to diverse pharmacological effects .

Biochemical Pathways

Benzimidazole derivatives, which share a similar structure, are known to affect a variety of biochemical pathways due to their skeletal resemblance with naturally occurring nucleotides .

Result of Action

Benzimidazole derivatives, which share a similar structure, have been shown to exhibit numerous medicinal and pharmacological effects .

生化学分析

Biochemical Properties

Benzamide derivatives have been reported to interact with enzymes such as cholinesterase

Cellular Effects

Benzamide derivatives have been reported to have significant inhibitory effects on cells

Molecular Mechanism

Benzamide derivatives have been reported to inhibit cholinesterase enzymes , suggesting that 4-(Cyanomethyl)benzamide may have similar interactions at the molecular level

準備方法

Synthetic Routes and Reaction Conditions

-

Nitrilase-Mediated Hydrolysis: : This method involves the synthesis of a 4-(cyanomethyl)azetidin-2-one precursor followed by selective hydrolysis of the nitrile group using a nitrilase enzyme. This approach is advantageous for its selectivity, avoiding potential side reactions with other functional groups.

-

Modification of Pre-existing Benzamides: : This method involves modifying an existing benzamide derivative to introduce the cyanomethyl group. Reactions like alkylation or substitution reactions on a suitable precursor can be employed.

Industrial Production Methods

Industrial production methods for 4-(Cyanomethyl)benzamide typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.

化学反応の分析

Types of Reactions

-

Hydrolysis of the Nitrile Group: : This reaction can lead to the formation of 4-(carboxymethyl)benzamide using either chemical or enzymatic methods.

-

Reactions with the Amide Group: : The amide group can undergo reactions like alkylation, acylation, or reduction, offering possibilities for further derivatization.

-

Cyclization Reactions: : The cyanomethyl group can participate in cyclization reactions with other functional groups, leading to the formation of heterocyclic compounds with potentially valuable biological activities.

Common Reagents and Conditions

Hydrolysis: Common reagents include acids or bases for chemical hydrolysis, and nitrilase enzymes for enzymatic hydrolysis.

Alkylation and Acylation: Reagents such as alkyl halides and acyl chlorides are commonly used.

Cyclization: Various catalysts and reaction conditions can be employed depending on the desired heterocyclic compound.

Major Products

4-(Carboxymethyl)benzamide: Formed from the hydrolysis of the nitrile group.

Heterocyclic Compounds: Formed from cyclization reactions involving the cyanomethyl group.

類似化合物との比較

Similar Compounds

4-(Carboxymethyl)benzamide: Formed from the hydrolysis of 4-(Cyanomethyl)benzamide.

N-(5-(Cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide: A heterocyclic compound formed from cyclization reactions involving the cyanomethyl group.

Uniqueness

4-(Cyanomethyl)benzamide is unique due to its ability to undergo a variety of chemical reactions, leading to the formation of diverse and biologically active compounds. Its versatility as a precursor in organic synthesis and its potential therapeutic applications set it apart from similar compounds.

生物活性

4-(Cyanomethyl)benzamide, also known as N-(cyanomethyl)-4-benzamide, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, emphasizing its role as a Janus kinase (JAK) inhibitor and its implications in treating hyperproliferative diseases.

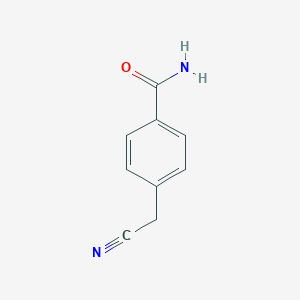

Chemical Structure

The chemical structure of 4-(Cyanomethyl)benzamide can be represented as follows:

This compound features a cyanomethyl group attached to a benzamide structure, which is crucial for its biological interactions.

4-(Cyanomethyl)benzamide acts primarily as a JAK inhibitor , targeting the JAK/STAT signaling pathway. This pathway is vital for hematopoiesis and immune function, and its dysregulation is associated with various hematological malignancies.

JAK Inhibition

- Target Diseases : Clinical studies have shown that 4-(Cyanomethyl)benzamide (referred to as CYT-0387 in some studies) effectively treats conditions such as:

- Polycythemia Vera (PV)

- Essential Thrombocythemia (ET)

- Primary Myelofibrosis (PMF)

These conditions are characterized by excessive blood cell production and can lead to severe complications if untreated. The inhibition of JAK enzymes helps normalize blood cell counts and alleviate symptoms associated with these diseases .

Efficacy in Clinical Studies

Clinical trials have demonstrated that patients treated with CYT-0387 showed significant improvements in:

- Anemia levels

- Spleen size reduction

These outcomes suggest that the compound not only inhibits JAK activity but also promotes better overall health in affected patients .

Comparative Efficacy

A comparative analysis of various JAK inhibitors highlights the potency of CYT-0387. Below is a summary table showing the efficacy of CYT-0387 compared to other known JAK inhibitors:

| Compound | Condition Treated | Efficacy (%) | Notes |

|---|---|---|---|

| CYT-0387 | PV, ET, PMF | High | Significant improvement in anemia/spleen |

| Ruxolitinib | PV, PMF | Moderate | Commonly used but with some resistance |

| Baricitinib | RA, COVID-19 | Moderate | Effective for autoimmune conditions |

| Tofacitinib | RA | Moderate | Primarily for rheumatoid arthritis |

Case Studies

Several case studies have documented the effectiveness of 4-(Cyanomethyl)benzamide in clinical settings:

- Case Study 1 : A patient with PMF exhibited a marked decrease in spleen size after six months of treatment with CYT-0387, alongside improved hemoglobin levels.

- Case Study 2 : In a cohort study involving patients with ET, those treated with CYT-0387 reported fewer thrombotic events compared to those on standard therapy.

These case studies underline the compound's potential as a viable treatment option for hematological disorders.

Toxicity and Safety Profile

While the therapeutic benefits are promising, it is essential to consider the toxicity profile. Research indicates that while 4-(Cyanomethyl)benzamide has a favorable safety profile compared to other JAK inhibitors, monitoring for adverse effects such as liver function abnormalities is recommended during treatment .

特性

IUPAC Name |

4-(cyanomethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUKNUOQYOMHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585410 | |

| Record name | 4-(Cyanomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114365-07-0 | |

| Record name | 4-(Cyanomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。